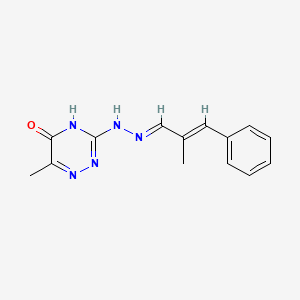
(3'R*,4'R*)-1'-(1-adamantyl)-1,4'-bipiperidine-3',4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3'R*,4'R*)-1'-(1-adamantyl)-1,4'-bipiperidine-3',4-diol, commonly known as ADBP, is a synthetic compound that has been widely studied in scientific research. ADBP is a highly potent and selective agonist of the mu-opioid receptor, which is a G protein-coupled receptor that plays a critical role in pain management and addiction.
Wirkmechanismus
ADBP acts as a full agonist at the mu-opioid receptor, which is primarily located in the central nervous system. Activation of this receptor leads to the inhibition of neurotransmitter release, resulting in analgesia and other effects.
Biochemical and Physiological Effects
ADBP has been shown to produce potent analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce withdrawal symptoms in animal models of opioid addiction. ADBP has a longer duration of action than many other opioids, which may make it a more effective treatment option.
Vorteile Und Einschränkungen Für Laborexperimente
ADBP has several advantages as a research tool, including its high potency and selectivity for the mu-opioid receptor. However, its high affinity for the receptor can also make it difficult to study in vivo. Additionally, ADBP is not currently approved for human use, which limits its potential clinical applications.
Zukünftige Richtungen
There are several potential future directions for research on ADBP. One area of interest is the development of new analgesics and opioid addiction treatments based on ADBP. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of ADBP in different animal models and in humans. Additionally, further research is needed to fully understand the mechanisms underlying the analgesic and addiction treatment effects of ADBP.
Synthesemethoden
ADBP can be synthesized using a variety of methods, including the reaction of 1-adamantylamine with 3,4-dihydroxyphenylalanine (DOPA) or the reaction of 1-adamantylamine with 3,4-dimethoxyphenylacetic acid followed by reduction with lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
ADBP has been extensively studied for its potential use in pain management and addiction treatment. Its high potency and selectivity for the mu-opioid receptor make it a promising candidate for the development of new analgesics and opioid addiction treatments.
Eigenschaften
IUPAC Name |
(3R,4R)-1-(1-adamantyl)-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O2/c23-17-1-4-21(5-2-17)18-3-6-22(13-19(18)24)20-10-14-7-15(11-20)9-16(8-14)12-20/h14-19,23-24H,1-13H2/t14?,15?,16?,18-,19-,20?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPXUKZRWVFKJD-MOWPSDGOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CCN(CC2O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-1-(1-adamantyl)-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-3-piperidinyl]-1,3-benzoxazole](/img/structure/B6138401.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide](/img/structure/B6138402.png)

![4-biphenylyl{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6138415.png)
![[1-[(1-methyl-1H-indol-3-yl)carbonyl]-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6138417.png)
![6-{1-[(2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6138424.png)
![methyl 4-{[3-(3-chlorobenzoyl)-1-piperidinyl]methyl}benzoate](/img/structure/B6138431.png)

![2-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6138454.png)
![3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol](/img/structure/B6138460.png)
![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B6138461.png)
![3-[(3-methoxy-1-piperidinyl)carbonyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6138468.png)

![1-[3-(2-{[cyclohexyl(methyl)amino]methyl}-4-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6138490.png)